molecular formula C20H18N2O2S2 B2530825 N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 941883-03-0

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No. B2530825
CAS RN: 941883-03-0
M. Wt: 382.5
InChI Key: NUBTUECWKJCOCN-UHFFFAOYSA-N
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Description

The compound "N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide" is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring. Thiazole derivatives are known for their diverse biological activities and are often explored for their potential as therapeutic agents. The compound is structurally related to various N-phenylacetamide derivatives that have been synthesized and evaluated for different biological activities, including insecticidal, anticancer, and adrenergic receptor agonistic properties .

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the reaction of appropriate precursors under controlled conditions. For instance, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives . Similarly, other research has focused on the synthesis of various N-phenylacetamide derivatives with different substituents, showcasing the versatility of the synthetic approaches for these compounds . The synthesis of the specific compound would likely follow analogous strategies, involving the acylation of the thiazole moiety and subsequent introduction of the (methylthio)phenyl group.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The structural elucidation of these compounds is typically performed using spectroscopic methods such as NMR, IR, and mass spectrometry . X-ray crystallography can also be employed to determine the precise three-dimensional arrangement of atoms within the molecule . The molecular structure analysis of the compound would involve similar techniques to confirm the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. For example, silylation reactions have been reported for N-(2-hydroxyphenyl)acetamide derivatives, leading to the formation of silaheterocyclic compounds . The compound "N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide" could potentially undergo similar reactions, depending on the reactivity of the acetyl and methylthio substituents. Additionally, the presence of the acetamide group could allow for amidation reactions, as seen in the synthesis of labelled acetamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the thiazole ring. These properties are important for determining the compound's suitability for use as a pharmaceutical agent. The compound's reactivity, including its susceptibility to hydrolysis or its interaction with biological molecules, can be assessed through in vitro studies, as demonstrated by metabolism studies of related compounds . The physical and chemical properties of "N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide" would need to be determined experimentally to fully understand its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Anticancer Activity

Research on structurally related compounds has shown promising applications in the development of anticancer agents. For instance, compounds synthesized from the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide have been investigated for their antitumor activities. One study demonstrated that derivatives exhibited selective cytotoxicity against human lung adenocarcinoma cells (A549), with certain compounds showing high selectivity and inducing apoptosis, although not as effectively as the standard drug, cisplatin (A. Evren, L. Yurttaş, Busra Eksellı, Gülşen Akalın-Çiftçi, 2019).

Antimicrobial Activities

Another domain where related thiazole derivatives have been explored is antimicrobial activity. Novel thiazoles have been synthesized incorporating different moieties, and their chemical structures confirmed through various analytical techniques. These compounds were screened for anti-bacterial and anti-fungal activities, showing significant efficacy against several pathogens, including Staphylococcus aureus and Escherichia coli (G. Saravanan, V. Alagarsamy, T. G. V. Pavitra, G. Kumar, Y. Savithri, L. Naresh, P. Avinash, 2010).

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S2/c1-13(23)19-18(15-6-4-3-5-7-15)22-20(26-19)21-17(24)12-14-8-10-16(25-2)11-9-14/h3-11H,12H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBTUECWKJCOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)SC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

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